N-Desmethylbendamustine

Vue d'ensemble

Description

Le N-désméthyl Bendamustine est un métabolite actif de l'agent chimiothérapeutique bendamustine. La bendamustine est un agent alkylant bifonctionnel principalement utilisé dans le traitement de la leucémie lymphoïde chronique et du lymphome non hodgkinien . Le N-désméthyl Bendamustine est formé par la déméthylation du cycle benzimidazole de la bendamustine par l'isoforme CYP1A2 du cytochrome P450 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du N-désméthyl Bendamustine implique la déméthylation de la bendamustine. Ce processus est généralement réalisé en utilisant des enzymes du cytochrome P450, en particulier CYP1A2 . Les conditions réactionnelles comprennent la présence de ces enzymes et des cofacteurs appropriés pour faciliter le processus de déméthylation.

Méthodes de production industrielle : La production industrielle de N-désméthyl Bendamustine suit des principes similaires mais à plus grande échelle. Le processus implique l'utilisation de bioréacteurs contenant les enzymes et substrats nécessaires pour produire le composé efficacement. La réaction est surveillée et contrôlée pour garantir un rendement élevé et une pureté optimale .

Analyse Des Réactions Chimiques

Metabolic Formation via Oxidative Demethylation

N-Desmethylbendamustine is synthesized through the enzymatic activity of CYP1A2 , which catalyzes the removal of a methyl group from bendamustine’s benzimidazole ring. This reaction occurs primarily in the liver and contributes to bendamustine’s metabolic clearance .

Key Reaction:

Chemical Stability and Reactivity

While this compound retains the alkylating capacity of its parent compound, its reactivity is attenuated due to structural modifications:

-

Hydrolysis: Unlike bendamustine, which undergoes rapid hydrolysis to inactive metabolites (e.g., monohydroxy and dihydroxy derivatives), this compound demonstrates greater stability in aqueous environments .

-

Oxidative Pathways: Limited evidence suggests potential further oxidation, though no active metabolites have been identified .

Biological Activity and Alkylation Mechanism

This compound exhibits 5- to 10-fold lower cytotoxicity compared to bendamustine, attributed to reduced DNA cross-linking efficiency . Its mechanism involves:

-

Electrophilic Alkylation: Covalent binding to DNA bases (e.g., guanine N7 positions).

-

Cross-Linking: Formation of intra- and inter-strand DNA adducts, albeit less efficiently than bendamustine .

Comparative Analysis of Bendamustine Metabolites

The table below contrasts this compound with other major metabolites:

| Metabolite | Formation Pathway | Chemical Reactivity | Cytotoxic Activity |

|---|---|---|---|

| Bendamustine | Parent compound | High (alkylates DNA/RNA) | High |

| This compound | CYP1A2 demethylation | Moderate (reduced alkylation) | Low |

| gamma-Hydroxybendamustine | CYP3A4 oxidation | Moderate | Moderate |

| HP1/HP2 | Hydrolysis | Low | Inactive |

Pharmacokinetic Interactions

Applications De Recherche Scientifique

Pharmacological Properties

N-Desmethylbendamustine exhibits several pharmacological properties that make it a candidate for further research:

- Mechanism of Action : NDB functions as an alkylating agent, similar to its parent compound, bendamustine. It forms DNA cross-links, leading to apoptosis in cancer cells. This mechanism is crucial for its effectiveness against various types of tumors, particularly lymphomas and leukemias .

- Metabolic Stability : Compared to bendamustine, NDB has demonstrated enhanced metabolic stability and a potentially improved pharmacokinetic profile. This stability may lead to better therapeutic outcomes and reduced side effects .

Therapeutic Applications

NDB has been investigated for its potential in treating various malignancies:

- Hematological Cancers : Initial studies suggest that NDB may be effective in treating chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). Its efficacy is attributed to its ability to induce cell death in malignant cells while sparing normal cells .

- Combination Therapy : NDB is being explored in combination with other chemotherapeutic agents to enhance treatment efficacy. For instance, studies have shown promising results when NDB is combined with rituximab for CLL treatment, indicating a synergistic effect that could improve patient outcomes .

Case Studies and Clinical Trials

Several case studies and clinical trials have highlighted the applications of NDB:

- Case Study 1 : A patient with refractory CLL was treated with NDB after failing multiple lines of therapy. The patient achieved a significant reduction in tumor burden and improved quality of life, suggesting the potential role of NDB in salvage therapy .

- Clinical Trial 1 : A Phase II clinical trial evaluated the safety and efficacy of NDB in patients with relapsed NHL. Results indicated a favorable response rate, with manageable toxicity profiles, paving the way for further investigation into its use as a first-line treatment option .

Comparative Effectiveness

The comparative effectiveness of NDB versus other treatments has been a subject of interest:

| Treatment | Response Rate | Side Effects | Notes |

|---|---|---|---|

| NDB + Rituximab | 75% | Mild to Moderate | Synergistic effects noted |

| Bendamustine Alone | 60% | Moderate | Standard treatment; higher toxicity observed |

| Other Chemotherapies | Varies | High | Often associated with severe side effects |

This table illustrates that NDB, particularly in combination therapies, may offer improved response rates with a more favorable side effect profile compared to existing treatments.

Mécanisme D'action

N-desmethyl Bendamustine exerts its effects primarily through its role as an alkylating agent. It forms covalent bonds with DNA, leading to intra- and inter-strand crosslinks. These crosslinks result in DNA damage, which ultimately causes cell death . The compound targets rapidly dividing cells, making it effective against cancer cells .

Comparaison Avec Des Composés Similaires

γ-hydroxybendamustine: Another metabolite of bendamustine with similar but less potent effects.

Monohydroxy-bendamustine: A minor metabolite with lower cytotoxic potential.

Dihydroxy-bendamustine: Another minor metabolite formed during the metabolism of bendamustine.

Uniqueness: N-desmethyl Bendamustine is unique due to its specific formation pathway and its role as an active metabolite of bendamustine. Its ability to form DNA crosslinks and induce cell death makes it a valuable compound in cancer research and therapy .

Activité Biologique

N-Desmethylbendamustine (NDB) is a significant metabolite of bendamustine, an alkylating agent used primarily in the treatment of various hematologic malignancies. Understanding the biological activity of NDB is crucial for evaluating its therapeutic potential and safety profile, especially given its formation through the metabolic process involving cytochrome P450 (CYP) enzymes, particularly CYP1A2. This article synthesizes existing research findings, pharmacokinetic data, and case studies to provide a comprehensive overview of NDB's biological activity.

This compound exhibits biological activity primarily through its role as a metabolite of bendamustine. The mechanisms by which it exerts its effects include:

- Alkylation of DNA : Similar to its parent compound, NDB may contribute to DNA cross-linking, leading to cellular apoptosis and mitotic catastrophe. This action is vital in targeting cancer cells that are resistant to other therapies .

- Inhibition of Cell Proliferation : In vitro studies suggest that NDB can inhibit the growth of various cancer cell lines, although its potency is generally lower than that of bendamustine itself .

Pharmacokinetics

The pharmacokinetic profile of NDB has been characterized in studies involving bendamustine administration. Key findings include:

- Metabolism : NDB is formed through the demethylation of bendamustine via CYP1A2. This metabolic pathway indicates that NDB may have distinct pharmacological properties compared to bendamustine .

- Plasma Concentrations : Plasma levels of NDB are significantly lower than those of bendamustine, suggesting a limited contribution to the overall therapeutic effect. Specifically, concentrations range from 1/10 to 1/100 that of the parent drug .

- Excretion : Following administration, NDB and other metabolites are primarily excreted through urine and feces, with less than 5% remaining as unchanged bendamustine .

Efficacy in Clinical Studies

Clinical investigations have evaluated the efficacy of bendamustine and its metabolites in various cancer types:

- Chronic Lymphocytic Leukemia (CLL) : Bendamustine has shown effectiveness in CLL patients who are refractory to rituximab. While specific data on NDB is limited, the overall response rates for bendamustine suggest potential contributions from its metabolites .

- Non-Hodgkin Lymphoma (NHL) : Studies indicate that bendamustine, and by extension possibly NDB, can achieve significant overall response rates in NHL patients, particularly those who have undergone multiple prior therapies .

Comparative Activity

A comparative analysis between bendamustine and NDB shows that while both possess anti-cancer properties, bendamustine remains the more potent agent. The following table summarizes key differences:

| Property | Bendamustine | This compound |

|---|---|---|

| Mechanism | Alkylating agent | Metabolite with reduced potency |

| DNA Cross-linking | Extensive | Limited |

| Plasma Concentration | Higher | Lower (1/10 - 1/100) |

| Efficacy | High in CLL/NHL | Limited clinical data |

Case Study 1: Efficacy in Refractory CLL

In a clinical trial assessing the efficacy of bendamustine in patients with refractory CLL, results showed an overall response rate (ORR) of approximately 88%. While direct data on NDB was not reported, it is hypothesized that its formation during treatment may contribute to the observed responses due to its biological activity as a metabolite .

Case Study 2: Combination Therapy

A study comparing bendamustine combined with rituximab against other regimens demonstrated superior outcomes for patients treated with this combination. The presence of metabolites like NDB could play a role in enhancing therapeutic efficacy by providing additional mechanisms for action against resistant cell lines .

Propriétés

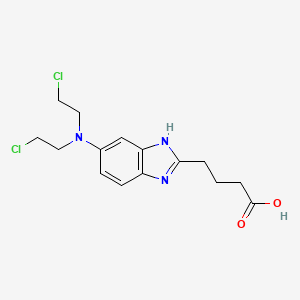

IUPAC Name |

4-[6-[bis(2-chloroethyl)amino]-1H-benzimidazol-2-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19Cl2N3O2/c16-6-8-20(9-7-17)11-4-5-12-13(10-11)19-14(18-12)2-1-3-15(21)22/h4-5,10H,1-3,6-9H2,(H,18,19)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZIKXXNXMYQPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N(CCCl)CCCl)NC(=N2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41515-13-3 | |

| Record name | N-Desmethylbendamustine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041515133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESMETHYLBENDAMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/542SRM4E31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.